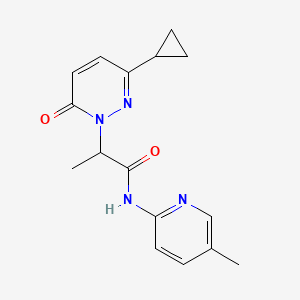

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-methylpyridin-2-yl)propanamide

Description

This compound is a pyridazinone derivative featuring a cyclopropyl substituent at the 3-position of the pyridazinone ring and a propanamide side chain linked to a 5-methylpyridin-2-yl group. The 5-methylpyridin-2-yl moiety may enhance solubility and binding interactions compared to purely aromatic substituents.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(5-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-10-3-7-14(17-9-10)18-16(22)11(2)20-15(21)8-6-13(19-20)12-4-5-12/h3,6-9,11-12H,4-5H2,1-2H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBRFUPPGYACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Key Observations:

Structural Variations :

- The target compound employs a 5-methylpyridin-2-yl group, which introduces a basic nitrogen atom capable of hydrogen bonding. This contrasts with BK80849’s 2-(methylsulfanyl)phenyl (electron-rich, lipophilic) and BK79357’s 2,6-difluorophenyl (electron-withdrawing, polar) substituents.

- Fluorine atoms in BK79357 may improve metabolic stability and membrane permeability, while the methylsulfanyl group in BK80849 could enhance lipophilicity .

Physicochemical Properties :

- BK80849’s 90% purity suggests it is suitable for preliminary assays but may require further purification for advanced studies .

- The target compound’s pyridine ring likely confers better aqueous solubility than the phenyl-based analogs, though experimental data are needed for confirmation.

Commercial Accessibility :

- BK80849 is commercially available at a premium price ($574–$1,654), reflecting its specialized substituent and synthetic complexity .

- BK79357’s molecular weight (319.306 g/mol) and fluorine content align with trends in CNS-targeting compounds, though its commercial status is unspecified .

Research Implications

- Target Compound : The 5-methylpyridin-2-yl group positions this compound as a candidate for targeting enzymes or receptors with polar active sites (e.g., kinases or GPCRs).

- Analogs : BK80849 and BK79357 highlight the impact of substituent choice on physicochemical and ADMET properties. For instance, fluorinated analogs like BK79357 are often prioritized for in vivo studies due to enhanced stability .

Limitations

- The provided evidence lacks pharmacological or pharmacokinetic data for direct functional comparisons.

- Molecular weight and formula for the target compound are inferred; crystallographic tools like WinGX/ORTEP could resolve its 3D structure for deeper analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.